N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds The next step involves the synthesis of the furan ring, which is then linked to the pyrazole ring through an ethyl bridge
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A compound responsible for the sweet taste of stevia leaves.
Uniqueness
N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C20H21BrClN3O3 |
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Molecular Weight |
466.8 g/mol |
IUPAC Name |
N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H21BrClN3O3/c1-12-10-15(4-6-17(12)22)27-11-16-5-7-18(28-16)20(26)23-8-9-25-14(3)19(21)13(2)24-25/h4-7,10H,8-9,11H2,1-3H3,(H,23,26) |
InChI Key |
LFQJGSQWDDKFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NCCN3C(=C(C(=N3)C)Br)C)Cl |
Origin of Product |
United States |
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